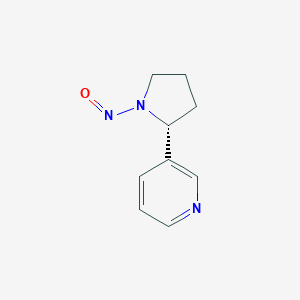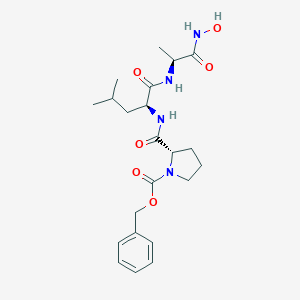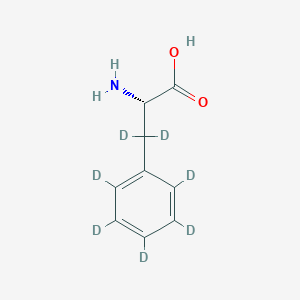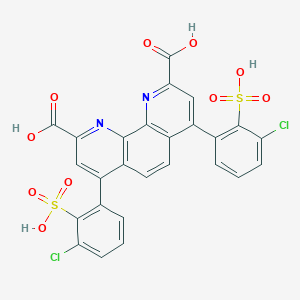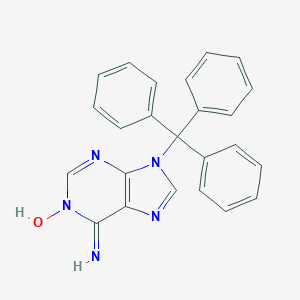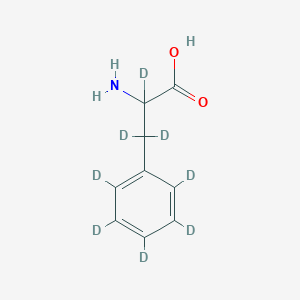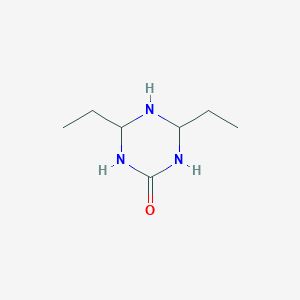
4,6-Diethyl-1,3,5-triazinan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Diethyl-1,3,5-triazinan-2-one, also known as DETANO, is a nitrogenous compound that has been widely used in scientific research. It is a member of the nitric oxide (NO) donor family, which has been shown to have significant therapeutic potential in various diseases. DETANO is a potent vasodilator, meaning it can increase blood flow to the tissues, making it a valuable tool in cardiovascular research.
作用機序
4,6-Diethyl-1,3,5-triazinan-2-one releases NO upon decomposition, which activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP is a potent vasodilator and plays a crucial role in the regulation of blood flow. The activation of guanylate cyclase by NO also leads to the inhibition of platelet aggregation and the relaxation of smooth muscle cells. The mechanism of action of 4,6-Diethyl-1,3,5-triazinan-2-one is similar to that of other NO donors, such as sodium nitroprusside and glyceryl trinitrate.
生化学的および生理学的効果
The main biochemical and physiological effect of 4,6-Diethyl-1,3,5-triazinan-2-one is vasodilation. It increases blood flow to the tissues, which can be beneficial in various diseases, such as hypertension, angina, and peripheral vascular disease. 4,6-Diethyl-1,3,5-triazinan-2-one has also been shown to inhibit platelet aggregation, which can be helpful in preventing thrombotic events. Additionally, 4,6-Diethyl-1,3,5-triazinan-2-one has been shown to have anti-inflammatory effects and to promote wound healing.
実験室実験の利点と制限
One of the main advantages of 4,6-Diethyl-1,3,5-triazinan-2-one is its potency as a vasodilator. It can induce rapid and significant changes in blood flow, making it a valuable tool in cardiovascular research. 4,6-Diethyl-1,3,5-triazinan-2-one is also relatively stable and can be stored for extended periods, making it convenient for laboratory use. However, 4,6-Diethyl-1,3,5-triazinan-2-one has some limitations. It is sensitive to light and heat, which can cause decomposition and the release of NO. Therefore, it is essential to handle 4,6-Diethyl-1,3,5-triazinan-2-one with care and store it properly. Additionally, the use of 4,6-Diethyl-1,3,5-triazinan-2-one can be challenging in some experiments, as it can interfere with the measurement of other biochemical parameters.
将来の方向性
There are several future directions for research on 4,6-Diethyl-1,3,5-triazinan-2-one. One area of interest is the development of new NO donors with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic effects of NO donors in cancer treatment. Additionally, the use of NO donors in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, is an emerging field of research. Finally, the role of NO donors in the regulation of immune function and inflammation is an area of interest that requires further investigation.
Conclusion:
In conclusion, 4,6-Diethyl-1,3,5-triazinan-2-one is a valuable tool in scientific research, particularly in cardiovascular research. It has potent vasodilatory effects and can increase blood flow to the tissues. 4,6-Diethyl-1,3,5-triazinan-2-one has been used to investigate the role of NO in various physiological processes, including platelet aggregation, smooth muscle relaxation, and neurotransmission. It has also been shown to have anti-inflammatory effects and to promote wound healing. While 4,6-Diethyl-1,3,5-triazinan-2-one has some limitations, it remains a valuable tool in laboratory research, and there are several future directions for research on NO donors, including 4,6-Diethyl-1,3,5-triazinan-2-one.
合成法
The synthesis of 4,6-Diethyl-1,3,5-triazinan-2-one involves the reaction of diethylamine with sodium nitrite in the presence of sulfuric acid. The reaction yields a mixture of nitrous oxide and 4,6-Diethyl-1,3,5-triazinan-2-one. The two compounds can be separated by distillation, and the pure 4,6-Diethyl-1,3,5-triazinan-2-one can be obtained by recrystallization. The synthesis method is relatively simple and can be performed in most chemistry laboratories.
科学的研究の応用
4,6-Diethyl-1,3,5-triazinan-2-one has been used extensively in scientific research, particularly in cardiovascular research. It has been shown to have potent vasodilatory effects, which makes it a valuable tool in the study of blood flow regulation. 4,6-Diethyl-1,3,5-triazinan-2-one has also been used to investigate the role of NO in various physiological processes, including platelet aggregation, smooth muscle relaxation, and neurotransmission. Additionally, 4,6-Diethyl-1,3,5-triazinan-2-one has been used in the study of NO-mediated toxicity in cancer cells and the potential therapeutic effects of NO donors in cancer treatment.
特性
CAS番号 |
119171-47-0 |
|---|---|
製品名 |
4,6-Diethyl-1,3,5-triazinan-2-one |
分子式 |
C7H15N3O |
分子量 |
157.21 g/mol |
IUPAC名 |
4,6-diethyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C7H15N3O/c1-3-5-8-6(4-2)10-7(11)9-5/h5-6,8H,3-4H2,1-2H3,(H2,9,10,11) |
InChIキー |
IGZQWLQHKBAJLZ-UHFFFAOYSA-N |
SMILES |
CCC1NC(NC(=O)N1)CC |
正規SMILES |
CCC1NC(NC(=O)N1)CC |
同義語 |
1,3,5-Triazin-2(1H)-one,4,6-diethyltetrahydro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



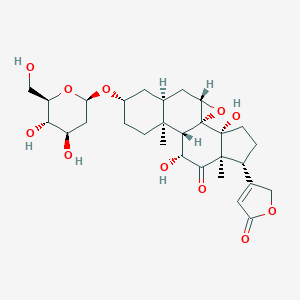
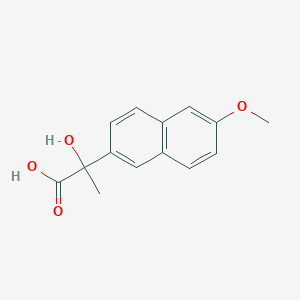
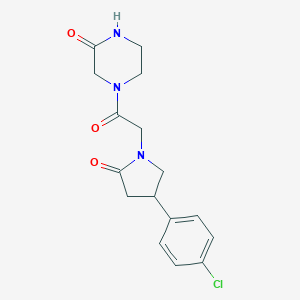
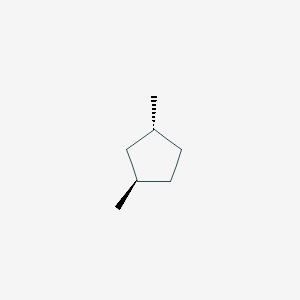
![[(E,2S,3R)-3-hydroxy-2-[12-(pyren-1-ylsulfonylamino)dodecanoylamino]heptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44220.png)
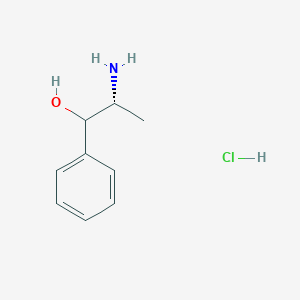
![1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B44224.png)
![3-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B44226.png)
